molecular formula C9H18N2O B13468011 2-{5-Oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-amine

2-{5-Oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-amine

Katalognummer: B13468011
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: REGQJXDQUJKNQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{5-Oxa-8-azaspiro[35]nonan-8-yl}ethan-1-amine is a chemical compound characterized by its unique spirocyclic structure, which includes both an oxygen and nitrogen atom within the ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-Oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the ethan-1-amine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. This is followed by functional group transformations to introduce the ethan-1-amine moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-{5-Oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-{5-Oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 2-{5-Oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-amine involves its interaction with molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    {5-Oxa-8-azaspiro[3.5]nonan-6-yl}methanol: Similar spirocyclic structure with a methanol group.

    2-{5-Oxa-8-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride: Contains an acetic acid moiety.

    {5-Oxa-8-azaspiro[3.5]nonan-9-yl}methanol hydrochloride: Another spirocyclic compound with a methanol group.

Uniqueness

2-{5-Oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-amine is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C9H18N2O

Molekulargewicht

170.25 g/mol

IUPAC-Name

2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)ethanamine

InChI

InChI=1S/C9H18N2O/c10-4-5-11-6-7-12-9(8-11)2-1-3-9/h1-8,10H2

InChI-Schlüssel

REGQJXDQUJKNQW-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CN(CCO2)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.